molecular formula C8H10N2S B8761095 3-Dimethylthiocarbamoylpyridine CAS No. 54794-32-0

3-Dimethylthiocarbamoylpyridine

Cat. No.: B8761095
CAS No.: 54794-32-0
M. Wt: 166.25 g/mol
InChI Key: GBRSFAJLOIVQLY-UHFFFAOYSA-N
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Description

3-Dimethylthiocarbamoylpyridine is a pyridine derivative functionalized with a dimethylthiocarbamoyl group (-SC(=S)N(CH₃)₂). For example, pyridine-3-carbaldehyde thiosemicarbazone derivatives (e.g., compounds 1–8 in ) share a pyridine core modified with thiosemicarbazide-derived substituents, synthesized via condensation reactions in yields of 56–90% . These derivatives exhibit solubility in polar organic solvents (e.g., DMSO, DMF), suggesting that this compound may display similar solubility profiles due to the thiocarbamoyl group’s polar nature .

Properties

CAS No.

54794-32-0

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

N,N-dimethylpyridine-3-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3

InChI Key

GBRSFAJLOIVQLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

The substituents on the pyridine ring critically influence the physicochemical and functional properties of these compounds:

Compound Name Core Structure Key Functional Groups/Substituents
3-Dimethylthiocarbamoylpyridine Pyridine Dimethylthiocarbamoyl (-SC(=S)N(CH₃)₂)
Pyridine-3-carbaldehyde thiosemicarbazones Pyridine Thiosemicarbazone (-NH-C(=S)-NH₂)
3-Benzyl-4-(N-benzylcarbamoylmethyl)-oxazolidine Oxazolidine + pyridine Benzyl, carbamoylmethyl, pyridyl
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid Dihydropyridine Boronic acid (-B(OH)₂), methyl, oxo
(3-Methylaminomethyl)pyridine Pyridine Methylaminomethyl (-CH₂-NH-CH₃)

Key Observations :

  • Boronic acid substituents (e.g., in dihydropyridines) enable participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in thiocarbamoyl derivatives .

Physicochemical Properties

Compound Name Solubility Molecular Weight (g/mol) Stability Notes
This compound Likely soluble in DMSO, DMF* ~168.27 (calculated) High thermal stability (S-C bond)
Pyridine-3-carbaldehyde thiosemicarbazones Soluble in DCM, DMSO, acetone 250–400 (varies) Sensitive to hydrolysis
(1-Methyl-2-oxo...)boronic acid Limited aqueous solubility ~140.95 (C₆H₈BNO₃) Air/moisture-sensitive
(3-Methylaminomethyl)pyridine Soluble in polar aprotic solvents ~122.17 (C₇H₁₀N₂) Basic due to amine group

*Inferred from analogous thiocarbamoyl-containing compounds in .

Functional Group Impact :

  • Thiosemicarbazones () exhibit broad bioactivity due to metal-chelating properties.
  • Boronic acids () are pivotal in medicinal chemistry for creating biaryl scaffolds.

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